2-Amino-5-bromophenol

Description

Contextualization within Aminophenol and Halogenated Phenol (B47542) Chemistry

2-Amino-5-bromophenol is an aromatic organic compound that belongs to two significant classes of chemicals: aminophenols and halogenated phenols. Aminophenols are derivatives of phenol containing an amino group, and their chemistry is fundamental to various fields, including the synthesis of pharmaceuticals and dyes. researchgate.netwikipedia.org The position of the amino and hydroxyl groups on the benzene (B151609) ring influences their reactivity and properties. Halogenated phenols are phenol derivatives where one or more hydrogen atoms on the benzene ring are replaced by halogens. This substitution can significantly alter the electronic and steric properties of the molecule, impacting its reactivity and potential applications. google.com The presence of both an amino group and a bromine atom in this compound makes it a versatile building block in organic synthesis.

The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom on the aromatic ring of this compound creates a unique chemical environment. This substitution pattern influences the molecule's acidity, basicity, and susceptibility to further electrophilic or nucleophilic attack. For instance, the amino and hydroxyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. This complex interplay of electronic effects makes the regioselectivity of its reactions a subject of interest in synthetic chemistry.

Historical Overview of Research on this compound

Historically, research on aminophenols dates back to the 19th century with the discovery and development of compounds like p-aminophenol, which became a key component in photographic developers and later, the precursor to the analgesic drug paracetamol. wikipedia.orgnih.gov The study of halogenated phenols also has a long history, driven by their use as intermediates and their presence in various natural and synthetic compounds. wikipedia.org

Research specifically focusing on this compound appears to have gained momentum as the demand for more complex and functionally diverse organic molecules grew. Early investigations likely centered on its synthesis and basic reactivity. A common synthetic route involves the reduction of a corresponding nitrophenol or the bromination of an aminophenol. One documented method for synthesizing this compound involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com More recently, research has expanded to explore its utility as a precursor in the synthesis of heterocyclic compounds, polymers, and molecules with specific biological or material properties.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its role as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, along with the reactive bromine atom, allows for a wide range of chemical transformations.

Key areas where this compound is a significant research target include:

Synthesis of Heterocyclic Compounds: The ortho-disposed amino and hydroxyl groups are ideal for constructing fused heterocyclic systems like benzoxazoles, which are important structural motifs in medicinal chemistry and material science. google.com The bromine atom can be used for further functionalization through cross-coupling reactions.

Development of Biologically Active Molecules: Substituted aminophenols have been investigated for various pharmacological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov this compound serves as a scaffold for creating novel derivatives with potential therapeutic applications. For instance, it has been used as a substrate in studies related to anticancer activity. biosynth.com

Material Science: Halogenated phenols can be precursors to polymers with enhanced thermal stability and flame-retardant properties. The bromine atom in this compound can contribute to these characteristics.

Research Gaps and Emerging Opportunities

Despite its utility, there are still research gaps and emerging opportunities related to this compound:

Advanced Synthetic Methodologies: While classical synthetic routes exist, there is an opportunity to develop more efficient, sustainable, and atom-economical methods for its synthesis and derivatization. This includes the exploration of catalytic methods, such as C-H activation and novel cross-coupling strategies.

Exploration of Novel Applications: Further research is needed to fully explore the potential of this compound in new areas. This could include its use in the development of novel sensors, organic electronics, or as a ligand in coordination chemistry.

Biocatalysis and Biodegradation: The enzymatic transformation of substituted aminophenols is an area of growing interest. nih.gov Investigating the biocatalytic potential of enzymes to modify this compound could lead to greener synthetic routes. Understanding its biodegradation pathways is also crucial from an environmental perspective.

Polymer Chemistry: While the potential exists, the systematic investigation of polymers derived from this compound is an underexplored area. Research into the synthesis and characterization of such polymers could lead to new materials with tailored properties.

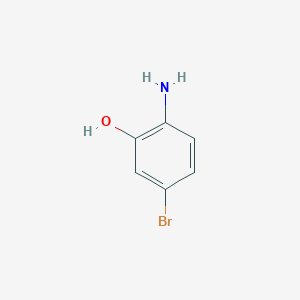

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWUAAWZFIVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558877 | |

| Record name | 2-Amino-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38191-34-3 | |

| Record name | 2-Amino-5-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Bromophenol

Established Synthetic Routes to 2-Amino-5-bromophenol

A prevalent and well-documented route to this compound involves a multi-step synthesis beginning with the acetylation of a suitable precursor, followed by bromination and subsequent hydrolysis. One common starting material is N-(4-bromo-2-hydroxyphenyl)acetamide.

A typical procedure involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com In this two-stage reaction, the acetamide (B32628) is first heated in a solution of ethanol (B145695) and hydrochloric acid. chemicalbook.com Following the initial reaction, the mixture is treated with sodium carbonate, and the ethanol is removed. The final product, this compound, is then extracted. chemicalbook.com

Another established method starts from 2-amino-5-bromobenzyl alcohol, which is synthesized from 2-amino-5-bromobenzoic acid. orgsyn.org The alcohol is then oxidized to yield 2-amino-5-bromobenzaldehyde, a related compound. orgsyn.org

The reduction of nitrophenols is also a common strategy. For instance, 4-bromo-2-nitrophenol (B183274) can be reduced to 2-amino-4-bromophenol (B1269491) using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, 2-bromo-5-nitrophenol (B183277) can be reduced to yield 5-amino-2-bromophenol (B183262).

The efficiency and yield of this compound synthesis are critical for its practical application. In the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, a yield of 89% with 100% purity as determined by analytical HPLC has been reported. chemicalbook.com

For the synthesis of the related 2-amino-4-bromophenol from 4-bromo-2-nitrophenol, a near-quantitative yield of 99% has been achieved. chemicalbook.com In contrast, the reduction of 2-bromo-5-nitrophenol to 5-amino-2-bromophenol using iron powder and ammonium (B1175870) chloride has been reported to have a yield of 60%.

| Starting Material | Reagents and Conditions | Product | Yield | Purity |

| N-(4-bromo-2-hydroxyphenyl)acetamide | 1) EtOH, 3 M HCl, 100°C, 3 h; 2) 1 M Na2CO3 | This compound | 89% | 100% (HPLC) |

| 4-bromo-2-nitrophenol | 5% Rh/C, THF, H2, rt, 11 h | 2-Amino-4-bromophenol | 99% | - |

| 2-bromo-5-nitrophenol | Fe-powder, NH4Cl | 5-amino-2-bromophenol | 60% | - |

| 2-amino-3-methylbenzoic acid | One-pot: 1) bis(trichloromethyl) carbonate; 2) aq. methylamine; 3) NBS | 2-amino-5-bromo-N,3-dimethylbenzamide | 87-94% | - |

Multi-step Synthesis Protocols

Alternative and Novel Synthetic Approaches

Catalytic methods are increasingly being employed in the synthesis of bromophenol derivatives to enhance efficiency and selectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura reaction, are used for the preparation of related compounds. sigmaaldrich.com Copper-catalyzed oxidative amination is another technique applied to the synthesis of related benzoxazoles. sigmaaldrich.com

For the reduction of nitrophenols, various catalysts are utilized. A Fe-Cr modified Raney-Ni catalyst has been developed for the hydrogenation of 2-nitro-4-bromophenol to 4-bromo-2-aminophenol. google.com This method involves preparing the catalyst by treating Raney-Ni with ferric nitrate (B79036) and chromium nitrate, followed by activation with an alkali solution. google.com The hydrogenation is then carried out at normal pressure in an alcohol solvent. google.com

The use of recyclable catalysts like palladium on carbon or Raney nickel is also a feature of some modern synthetic routes, particularly in one-pot syntheses. google.com

The application of green chemistry principles aims to develop more environmentally friendly synthetic routes. One-pot syntheses, as mentioned earlier, contribute to this goal by simplifying work-up procedures, using milder conditions, reducing reaction times, and increasing yields. sioc-journal.cn

The use of molecular oxygen as an oxidant is an attractive green alternative to traditional oxidizing agents. orgsyn.org Significant progress has been made in developing catalytic methods for the aerobic oxidation of alcohols, which can be applied to the synthesis of precursors for bromophenol derivatives. orgsyn.org

Catalytic Methods in this compound Synthesis

Precursor Compounds and Starting Materials in this compound Synthesis

A variety of precursor compounds serve as starting materials for the synthesis of this compound and its isomers. Common precursors include:

N-(4-bromo-2-hydroxyphenyl)acetamide : A key intermediate that can be hydrolyzed to this compound. chemicalbook.com

2-Aminophenol (B121084) : Can be brominated to introduce the bromine atom. orgsyn.org

4-Bromoaniline : An aniline (B41778) derivative that can be a precursor in multi-step syntheses. nih.govketonepharma.com

Nitrophenols : Such as 4-bromo-2-nitrophenol and 2-bromo-5-nitrophenol, which can be reduced to the corresponding aminophenols. chemicalbook.com

2-Amino-5-bromobenzoic acid : A carboxylic acid derivative that can be reduced to the corresponding alcohol, a precursor for related aldehydes. orgsyn.org

3-Nitrophenol : Can be brominated to form bromonitrophenols, which are then reduced.

| Precursor Compound | CAS Number |

| N-(4-bromo-2-hydroxyphenyl)acetamide | 16394-40-4 |

| 2-Aminophenol | 95-55-6 |

| 4-Bromoaniline | 106-40-1 |

| 4-bromo-2-nitrophenol | 7693-57-4 |

| 2-bromo-5-nitrophenol | 52427-05-1 |

| 2-Amino-5-bromobenzoic acid | 5676-60-8 |

| 3-Nitrophenol | 554-84-7 |

Utilization of N-(4-bromo-2-hydroxyphenyl)acetamide

A primary and effective route to obtaining this compound involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. This process is typically conducted under acidic conditions, followed by neutralization.

A common procedure involves heating a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid. The reaction is heated to reflux, typically around 100°C, for a period of several hours to ensure complete hydrolysis of the acetamide group. chemicalbook.com Following the hydrolysis, the reaction mixture is neutralized, often with a base such as sodium carbonate, and the desired product, this compound, is then extracted using an appropriate organic solvent like dichloromethane. This method has been reported to yield the product in high purity and good yield. chemicalbook.com

Detailed findings from a representative synthesis are presented in the table below:

| Parameter | Value | Reference |

| Starting Material | N-(4-bromo-2-hydroxyphenyl)acetamide | chemicalbook.com |

| Reagents | Ethanol, 3 M Hydrochloric Acid, 1 M Sodium Carbonate | chemicalbook.com |

| Reaction Temperature | 100 °C (reflux) | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Extraction Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Yield | 89% | chemicalbook.com |

| Purity (by HPLC) | 100% | chemicalbook.com |

Role of Benzoxazole (B165842) Derivatives in Related Synthetic Strategies

Benzoxazole derivatives play a significant role in synthetic strategies that are related to o-aminophenols, including brominated analogues. While not a direct synthesis of this compound itself, the formation and subsequent manipulation of benzoxazole rings are crucial in building more complex molecules from o-aminophenol precursors.

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or other suitable electrophile, often under acidic or oxidative conditions. For instance, 2-substituted benzoxazoles can be formed by reacting an o-aminophenol with an aldehyde. The substituents on both the o-aminophenol and the reaction partner determine the final structure of the benzoxazole derivative. mdpi.com

A key aspect of these strategies is the potential for the benzoxazole ring to be used as a protecting group or as a reactive intermediate. The formation of a benzoxazole from an o-aminophenol can protect the amino and hydroxyl groups, allowing for selective reactions at other positions of the molecule. For example, a common route to synthesizing 2-substituted benzoxazoles involves the condensation of an o-aminophenol with an aldehyde to form a Schiff base, which then undergoes cyclization. mdpi.com

Furthermore, the synthesis of various substituted benzoxazoles highlights the versatility of o-aminophenols in cyclization reactions. organic-chemistry.org For instance, 2-amino-4-bromophenol has been utilized in the synthesis of 5-(5-Bromobenzo[d]oxazol-2-yl)pyridin-2-amine. This demonstrates how a brominated aminophenol can be a building block for more complex heterocyclic structures.

The table below summarizes various synthetic approaches for benzoxazole derivatives, which often utilize o-aminophenol precursors.

| Precursors | Reagents/Conditions | Product Type | Reference |

| o-aminophenol, aldehyde | Samarium triflate, aqueous medium | 2-substituted benzoxazoles | organic-chemistry.org |

| o-aminophenol, β-diketones | Brønsted acid, CuI | 2-substituted benzoxazoles | organic-chemistry.org |

| o-aminophenols, aldehydes | Activated carbon, xylene, oxygen atmosphere | 2-arylbenzoxazoles | |

| o-aminophenols, ketones | Elemental sulfur, N-methylpiperidine | 2-alkylbenzoxazoles |

These examples underscore the importance of understanding benzoxazole chemistry in the broader context of utilizing o-aminophenols like this compound for the synthesis of diverse and complex molecules.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of molecular structure, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the carbon-hydrogen framework of 2-Amino-5-bromophenol. In a deuterated solvent such as methanol-d4 (B120146) (CD3OD), the aromatic protons of this compound exhibit distinct signals. gavinpublishers.com One study reported the ¹H NMR spectrum showing a doublet at δ 7.24 ppm (J=8.45Hz), a doublet at δ 7.20 ppm (J=1.75Hz), and a doublet of doublets at δ 7.13 ppm (J1=8.36Hz, J2=1.85 Hz). gavinpublishers.com

The ¹³C NMR spectrum provides insight into the carbon skeleton. For this compound hydrochloride in CD3OD, characteristic peaks have been reported at δ 153.29, 126.28, 124.08, 123.91, 120.25, and 119.13 ppm. gavinpublishers.com These shifts correspond to the different carbon atoms within the molecule, influenced by the attached functional groups (amino, hydroxyl, and bromine).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Reference |

|---|---|---|---|

| ¹H | 7.24 | d, J=8.45 | gavinpublishers.com |

| ¹H | 7.20 | d, J=1.75 | gavinpublishers.com |

| ¹H | 7.13 | dd, J1=8.36, J2=1.85 | gavinpublishers.com |

| ¹³C | 153.29 | - | gavinpublishers.com |

| ¹³C | 126.28 | - | gavinpublishers.com |

| ¹³C | 124.08 | - | gavinpublishers.com |

| ¹³C | 123.91 | - | gavinpublishers.com |

| ¹³C | 120.25 | - | gavinpublishers.com |

| ¹³C | 119.13 | - | gavinpublishers.com |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to understand the connectivity between them, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY experiment reveals correlations between protons that are coupled to each other, helping to establish the relative positions of the protons on the aromatic ring. An HSQC or Heteronuclear Multiple Bond Correlation (HMBC) experiment correlates proton signals with the carbon signals to which they are directly attached (HSQC) or to which they are coupled over two or three bonds (HMBC). This allows for the definitive assignment of each carbon and proton in the molecular structure.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. rsc.org For the free amine form of this compound (C₆H₆BrNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 187.9712. gavinpublishers.com Experimental findings from HRMS analysis have shown a measured m/z of 187.9710, confirming the elemental composition. gavinpublishers.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. rsc.org ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify reaction intermediates. The technique is instrumental in confirming the molecular weight of the synthesized compound and its derivatives. nih.govacs.org For instance, in the synthesis of more complex molecules derived from this compound, ESI-MS is used to verify the mass of the final products. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. A document mentions that IR spectroscopy can confirm the presence of O-H (phenolic) and N-H (amine) stretches, which are expected around 3300 cm⁻¹ and 3400 cm⁻¹, respectively. Another source reports IR data for this compound with peaks at 3369 and 2991 cm⁻¹. rsc.org The spectrum would also be expected to show characteristic absorptions for C-Br, C-N, and C-O bonds, as well as aromatic C-H and C=C stretching and bending vibrations, providing a complete fingerprint of the molecule's functional groups. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H stretch | ~3400 | |

| Phenol (B47542) | O-H stretch | ~3300 | |

| Amine/Phenol | N-H/O-H | 3369 | rsc.org |

| Aromatic | C-H stretch | 2991 | rsc.org |

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and quantitative analysis of this compound and its related compounds.

The development of a robust HPLC method is crucial for the analysis of bromophenolic compounds. A study on the quantitative analysis of seven bromophenols, including compounds structurally related to this compound, utilized a Phenomenex C8(2) Luna column. mdpi.comnih.govresearchgate.net The mobile phase consisted of a gradient of 0.05% trifluoroacetic acid in water and acetonitrile. mdpi.comnih.govresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, precision, and accuracy. For a validated HPLC method for bromophenolic compounds, linearity was established with coefficients of determination (R²) of 0.999 or higher. mdpi.comnih.govresearchgate.net The precision was demonstrated by intra-day and inter-day relative standard deviations, which were found to be ≤ 6.28% and ≤ 5.21%, respectively. mdpi.comnih.govresearchgate.net Accuracy was confirmed with spike recovery values showing maximum displacement values of 4.93% for high spikes, 4.80% for medium spikes, and 4.30% for low spikes. mdpi.comnih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) for these compounds were typically below 0.04 µg/mL and 0.12 µg/mL, respectively. nih.govresearchgate.net

Table 2: HPLC Method Parameters for Bromophenol Analysis

| Parameter | Condition/Value |

| Column | Phenomenex C8(2) Luna (150 mm × 2.0 mm, 3 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Detection | DAD at 210 nm |

| Linearity (R²) | ≥ 0.999 |

| Intra-day Precision (RSD) | ≤ 6.28% |

| Inter-day Precision (RSD) | ≤ 5.21% |

| LOD | < 0.04 µg/mL |

| LOQ | < 0.12 µg/mL |

Validated HPLC methods are applied to quantify bromophenols in various samples. For instance, the method described above was successfully used to determine the concentration of seven different bromophenols in the red alga Vertebrata lanosa. mdpi.comnih.gov The concentrations of these compounds were found to vary significantly depending on the sampling site and year, with values ranging from 0.005 to 0.678 mg/g of dry weight. mdpi.comnih.gov This demonstrates the utility of HPLC in quantifying trace amounts of specific bromophenolic compounds in complex biological matrices. The ability to separate and quantify closely related compounds is a key strength of this technique. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

X-ray Crystallography for Solid-State Structural Determination

In such studies, X-ray diffraction analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. iucr.org This information is crucial for understanding the solid-state packing of the molecules and how this might influence their physical properties. For example, in the crystal structure of the aforementioned bromophenol derivative, C—H⋯O hydrogen bonds and C—H⋯π interactions were identified as key forces in the formation of molecular layers. iucr.org A similar analysis of this compound would provide invaluable data on its solid-state conformation and intermolecular hydrogen bonding between the amino, hydroxyl, and bromo substituents.

Purity and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical for its intended applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the compound.

A common synthetic route to this compound involves the reduction of 5-bromo-2-nitrophenol (B22722) or the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com Potential impurities could therefore include unreacted starting materials, by-products from side reactions, or residual solvents.

HPLC is a primary tool for purity assessment and impurity profiling, capable of separating the main compound from its potential impurities. nih.gov The high sensitivity and resolution of modern HPLC systems allow for the detection and quantification of impurities at very low levels. Other techniques that can be employed for impurity profiling include Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight information for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive impurity profile is essential for quality control and to ensure the consistency and reliability of the compound in research and development.

Derivatization and Chemical Transformations in Organic Synthesis

Reactions Involving the Amino Group

The amino group in 2-amino-5-bromophenol is a primary nucleophilic center, readily participating in reactions to form new carbon-nitrogen bonds.

The condensation reaction between the primary amino group of this compound and an aldehyde or ketone results in the formation of Schiff bases or imines. These reactions are typically catalyzed by an acid or base and involve the elimination of a water molecule. For instance, the reaction of 2-aminophenol (B121084) derivatives with substituted salicylaldehydes yields Schiff bases. unilag.edu.ngresearchgate.net The formation of the characteristic azomethine (C=N) bond can be confirmed by spectroscopic methods, such as a band in the 1613-1622 cm⁻¹ region of the infrared spectrum and a singlet signal between δ 8.90 and 9.38 ppm in the ¹H NMR spectrum. unilag.edu.ng

A study on the synthesis of Schiff bases from 2-aminophenol and 5-bromosalicylaldehyde (B98134) or 5-nitrosalicylaldehyde demonstrated good yields of the corresponding imine products. unilag.edu.ngresearchgate.net These salicylaldimines are of interest due to the close proximity of the hydroxyl and imine groups, which allows them to act as effective chelating ligands. unilag.edu.ng

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminophenol | 5-Bromosalicylaldehyde | Schiff Base | unilag.edu.ngresearchgate.net |

| 2-Aminophenol | 5-Nitrosalicylaldehyde | Schiff Base | unilag.edu.ngresearchgate.net |

| 2-Aminophenol | 4-Dimethylaminobenzaldehyde | Schiff Base | google.com |

| 2-Aminophenol | 4-Bromobenzaldehyde | Schiff Base | google.com |

| 2-Amino-4-nitrophenol | 4-Nitrobenzaldehyde | Schiff Base | google.com |

The amino group of this compound can undergo acylation with acyl chlorides or anhydrides to form amides. This reaction is a common strategy for protecting the amino group or for introducing specific functionalities into the molecule. For example, N-substituted derivatives of 2-amino-4-methylthiazole-5-carboxylic acids have been synthesized. researchgate.netresearchgate.net

Formation of Schiff Bases and Imines

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound offers another site for chemical modification, primarily through esterification and etherification reactions.

Esterification of the hydroxyl group can be achieved by reacting this compound with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid catalyst. Similarly, etherification can be performed by reacting it with alkyl halides or other electrophiles under basic conditions. These reactions allow for the introduction of a wide range of functional groups, modifying the solubility, and electronic properties of the parent molecule.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for forming biaryl structures. This compound can serve as the organohalide partner in Suzuki couplings. For instance, the reaction of 2-bromophenol (B46759) with various arylboronic acids, catalyzed by a [N,P]-PdCl₂ complex, has been shown to proceed efficiently to yield 2-arylphenols. wiley.com While the amino group can sometimes interfere with the catalytic cycle, successful Suzuki couplings of aminated aryl halides have been reported without the need for protecting groups. researchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The bromine atom in this compound makes it a suitable substrate for Heck reactions, allowing for the introduction of vinyl groups. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and stereoselectivity. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. clockss.orgbeilstein-journals.orgorganic-chemistry.org This reaction is highly effective for forming carbon-carbon triple bonds. This compound can be used as the aryl halide component in Sonogashira couplings to synthesize alkynyl-substituted aminophenols. clockss.orgscirp.orgnih.gov The reaction conditions can be optimized to be performed at room temperature and without the need for a copper co-catalyst. nih.gov One-pot procedures combining Sonogashira coupling with subsequent intramolecular cyclization have been developed for the synthesis of indole (B1671886) derivatives from 2-amino aryl bromides. clockss.org

| Coupling Reaction | Reactant 1 (from this compound) | Reactant 2 | Catalyst System | Product Type | Reference |

| Suzuki | 2-Bromophenol | Arylboronic acid | [N,P]-PdCl₂ complex | 2-Arylphenol | wiley.com |

| Heck | Unsaturated halide | Alkene | Palladium catalyst and base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridine | scirp.org |

| Sonogashira | 2-Amino aryl bromide | Terminal alkyne | Pd complex, aqueous ammonia | Indole derivative (via one-pot cyclization) | clockss.org |

Nucleophilic Aromatic Substitution Reactions

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step process:

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

Leaving Group Departure: The halide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. openstax.orglibretexts.org

The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction. openstax.org While this compound itself does not possess strong activating groups for SNAr, its derivatives can be engineered to undergo such transformations. For instance, conversion of the amino or hydroxyl group into an electron-withdrawing moiety can enhance the ring's susceptibility to nucleophilic attack.

Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety

The bifunctional nature of this compound, with its ortho-disposed amino and hydroxyl groups, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Benzoxazole (B165842) Derivatives

Benzoxazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. nih.gov The condensation of 2-aminophenols with various reagents is a primary method for their synthesis. organic-chemistry.orgijpbs.com this compound serves as a key starting material for preparing 5-bromo-substituted benzoxazoles.

A common synthetic route involves the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or aldehydes, often in the presence of a dehydrating agent or a catalyst. organic-chemistry.orgijpbs.com For example, the reaction with a carboxylic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures can yield the corresponding 2-substituted-5-bromobenzoxazole. ijpbs.com Alternative methods include copper-catalyzed reactions, which can proceed under milder conditions. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product | Reference |

| This compound | Carboxylic Acid / PPA | 2-Substituted-5-bromobenzoxazole | ijpbs.com |

| This compound | Acyl Chloride | 2-Substituted-5-bromobenzoxazole | organic-chemistry.org |

| This compound | Aldehyde | 2-Substituted-5-bromobenzoxazole | organic-chemistry.orgijpbs.com |

| This compound | Alkynone / Copper Catalyst | 2-Substituted-5-bromobenzoxazole | rsc.org |

Quinoxaline (B1680401) and Related Ring Systems

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. sapub.orgresearchgate.net The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org While this compound is not a 1,2-diamine, it can be chemically modified to serve as a precursor for quinoxaline-like structures or other related fused ring systems.

For instance, derivatization of the hydroxyl group or further functionalization of the aromatic ring can introduce the necessary functionalities for cyclization into quinoxaline or other heterocyclic systems. The synthesis of quinoxaline derivatives often involves catalysts such as copper sulfate, cerium (IV) ammonium (B1175870) nitrate (B79036), or iodine under various conditions. sapub.org

Role as an Intermediate in Complex Organic Synthesis

The versatility of this compound extends to its use as a pivotal intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aimade-in-china.com

Intermediate for Pharmaceutical Precursors

This compound is a valuable building block in the synthesis of pharmaceutical intermediates. made-in-china.combiosynth.com Its structure can be found within more complex molecules that exhibit a range of biological activities. For example, benzoxazole derivatives synthesized from this compound are being investigated for their potential as anticancer agents. google.com The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

One notable application is in the synthesis of precursors for benzoxazole-containing compounds that have shown therapeutic potential. google.com The synthesis often involves the initial formation of a 5-bromobenzoxazole core, which is then further elaborated.

| Precursor | Target Compound Class | Therapeutic Area (Potential) | Reference |

| This compound | Substituted Benzoxazoles | Anticancer | google.com |

| This compound | 5-Bromo-2-hydroxybenzamide | Anti-inflammatory | ontosight.ai |

Intermediate for Agrochemicals

The structural motifs derived from this compound are also relevant in the design and synthesis of agrochemicals. ontosight.ai The presence of a halogen atom can enhance the biological activity and metabolic stability of a molecule. For instance, it can be used to synthesize pesticides. ontosight.ai The derivatization of this compound allows for the creation of a library of compounds that can be screened for desired agrochemical properties.

Biological Activity and Pharmacological Research

Antimicrobial Investigations

Bromophenols derived from marine algae have demonstrated a range of antimicrobial effects. mdpi.com These natural products are noted for their activity against various pathogenic microbes, indicating their potential as templates for new antimicrobial drugs. The presence and position of bromine atoms and hydroxyl groups on the phenol (B47542) ring are considered crucial for their biological function. mdpi.com

Derivatives and related structures of 2-amino-5-bromophenol have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The structural characteristics, such as the 3-bromo-4,5-dihydroxybenzyl unit, appear to be important for antibacterial action. mdpi.com

Studies on various bromophenols have shown activity against Gram-positive bacteria. While specific data for this compound is not extensively detailed in the provided literature, related compounds have been tested. For instance, ethanolic extracts of certain natural products have demonstrated inhibition halos against Staphylococcus aureus and Enterococcus faecalis. scielo.org.co In one study, an extract with a concentration of 50.32 mg/mL produced inhibition halos of 18 mm against S. aureus and 17 mm against E. faecalis. scielo.org.co Other research has focused on novel synthetic inhibitors targeting bacterial enzymes, showing potent activity against strains like S. aureus, including ciprofloxacin-resistant isolates, with Minimum Inhibitory Concentration (MIC) values often at or below 0.5 μg/ml. plos.org

Table 1: Antibacterial Activity of a Fungal Ethanol (B145695) Extract Against Gram-Positive Bacteria

| Bacterial Strain | Extract Concentration (mg/mL) | Inhibition Halo Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 50.32 | 18 |

| Enterococcus faecalis | 50.32 | 17 |

| Staphylococcus aureus | 40.24 | 15 |

| Enterococcus faecalis | 40.24 | 14 |

| Enterococcus faecalis | 30.16 | 8 |

Data sourced from a study on Agaricus pampeanus ethanol extract. scielo.org.co

The efficacy of bromophenols against Gram-negative bacteria has also been investigated. Methylrhodomelol, a bromophenol from red algae, exhibited weak bacteriostatic activity against Pseudomonas aeruginosa and was found to enhance the susceptibility of multidrug-resistant strains to the antibiotic gentamicin. thieme-connect.com In studies of other extracts, activity against P. aeruginosa was observed, with an extract concentration of 50.32 mg/mL leading to a 16 mm inhibition halo. scielo.org.co However, the same extract showed no activity against E. coli. scielo.org.co Novel synthetic topoisomerase inhibitors have demonstrated strong effects against E. coli, with MIC values of 0.5 μg/ml or lower. plos.org

Table 2: Antibacterial Activity of a Fungal Ethanol Extract Against Pseudomonas aeruginosa

| Extract Concentration (mg/mL) | Inhibition Halo Diameter (mm) |

|---|---|

| 50.32 | 16 |

| 40.24 | 11 |

Data sourced from a study on Agaricus pampeanus ethanol extract. scielo.org.co

The antifungal potential of bromophenol-related structures has been explored. For example, synthetic compounds incorporating a thiohydantoin moiety, related to bromophenol-thiohydantoin, have shown potent effects against several Candida species, including fluconazole-resistant strains. researchgate.net This suggests that the core structure, when modified, can serve as a scaffold for developing agents against fungal pathogens.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of bromophenols influences their antimicrobial potency. Research indicates that the degree of bromination and the presence of specific structural units, such as the 3-bromo-4,5-dihydroxybenzyl group, are significant for activity. mdpi.com In SAR studies of a c-di-AMP synthase inhibitor, bromophenol-thiohydantoin (BTH), even minor changes, like substituting a bromine atom with chlorine, led to significant differences in inhibitory power. researchgate.net This highlights the sensitivity of the biological activity to the specific arrangement of halogen and hydroxyl groups on the aromatic ring. researchgate.net

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

Antifungal Properties

Antioxidant Properties and Radical Scavenging Mechanisms

Bromophenols isolated from marine algae are recognized for their antioxidant capabilities. mdpi.com These compounds are effective at scavenging free radicals, which play a role in oxidative stress. mdpi.com Their antioxidant activity is often evaluated using assays such as the DPPH (α,α-diphenyl-β-dipicrylhydrazyl) and ABTS [2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)diammonium salt] radical scavenging methods. acs.org

Theoretical studies on bromophenol analogs have explored their antioxidant activity in various solvent environments, finding that increased solvent polarity can enhance their efficacy. nih.gov Some analogs have demonstrated antioxidant activity comparable to or even superior to ascorbic acid. nih.govresearchgate.net Research on bromophenols from the red alga Symphyocladia latiuscula revealed potent DPPH radical scavenging activity, with IC50 values ranging from 9.6 to 31.5 μM, which is significantly more potent than the synthetic antioxidant BHT (butylated hydroxytoluene). acgpubs.org These compounds also showed moderate ABTS radical scavenging activity. acgpubs.org Similarly, a study on 19 different bromophenols from the alga Rhodomela confervoides found that most exhibited potent radical scavenging activities, often stronger than the positive controls BHT and ascorbic acid. acs.org

Table 3: DPPH Radical Scavenging Activity of Bromophenols from Symphyocladia latiuscula

| Compound | IC50 (μM) |

|---|---|

| 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane (1) | 31.5 |

| 2-methoxy-3-bromo-5-hydroxymethylphenol (2) | 25.4 |

| 5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol (3) | 15.2 |

| 5-(2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl)-3,4-dibromobenzene-1,2-diol (4) | 12.8 |

| methyl 2-(3,5-dibromo-4-hydroxybenyl) acetate (B1210297) (5) | 28.7 |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol (6) | 9.6 |

| Butylated hydroxytoluene (BHT) (Positive Control) | 85.1 |

Data sourced from Zhao et al., 2023. acgpubs.org

H-Atom Transfer Pathways

Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen atom is concertedly transferred from a donor molecule to an acceptor. researchgate.net In the context of phenolic antioxidants, the HAT mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond. For this compound, the presence of both an amino group and a bromine atom on the phenolic ring can modulate the electronic properties and, consequently, the reactivity of the hydroxyl group in HAT reactions. Computational studies on related phenol compounds have shown that the nature and position of substituents significantly affect the thermodynamics and kinetics of HAT. researchgate.net

Electron Transfer Mechanisms

Electron Transfer (ET) is another critical mechanism underlying the antioxidant activity of phenolic compounds. This process can occur through various pathways, including inner-sphere and outer-sphere electron transfer. In an inner-sphere mechanism, the oxidant and the reductant are connected by a bridging ligand, facilitating the transfer of an electron. sapub.org For a molecule like this compound, the hydroxyl and amino groups can act as ligands, potentially forming complexes with metal ions involved in oxidative stress. The transfer of an electron from the phenol to the oxidant results in the formation of a phenoxyl radical. The stability of this radical is a key determinant of the compound's antioxidant potential. The presence of electron-donating groups, such as the amino group, can stabilize the resulting radical, making the initial electron transfer more favorable.

Potential Therapeutic Applications of this compound Derivatives

While research on this compound itself is specific, the broader class of bromophenol derivatives has shown significant promise in various therapeutic areas. nih.govmdpi.com These derivatives often exhibit enhanced biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov

A series of meta-amido bromophenol derivatives have been synthesized and shown to potently inhibit the growth of Mycobacterium tuberculosis. jst.go.jp Specifically, certain derivatives demonstrated moderate inhibitory activity against both H37Rv and multidrug-resistant strains of the bacterium. jst.go.jp Another study focused on bromophenol derivatives incorporating an indolin-2-one moiety, which displayed potent cytotoxicity against several human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon). researchgate.net

| Derivative Class | Therapeutic Target/Activity | Key Findings |

| meta-Amido bromophenols | Antitubercular | Potent inhibition of Mycobacterium tuberculosis H37Ra; moderate activity against H37Rv and MDR strains. jst.go.jp |

| Indolin-2-one bromophenols | Anticancer | Potent cytotoxicity against A549, Bel7402, HepG2, HeLa, and HCT116 cancer cell lines. researchgate.net |

| Diaryl methane (B114726) bromophenols | Enzyme Inhibition | Effective inhibitors of acetylcholinesterase and carbonic anhydrase isoenzymes. mdpi.com |

Drug Interaction Studies

The potential for drug interactions is a critical aspect of drug development. For bromophenol derivatives, studies have explored their inhibitory effects on key metabolic enzymes. For instance, novel synthesized bromophenol derivatives with a diaryl methane structure have been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). mdpi.com The inhibition of these enzymes suggests potential applications in conditions like glaucoma, epilepsy, and Alzheimer's disease, but also highlights the need to consider potential interactions with other drugs that are substrates for or inhibitors of these enzymes. mdpi.com

Bioavailability Considerations of Derivatives

The bioavailability of a drug, or its ability to be absorbed and distributed in the body, is a key factor in its therapeutic efficacy. The structural modifications made to create bromophenol derivatives can significantly impact their bioavailability. For example, methylation of substrates by SAM-dependent natural product methyltransferases (NPMTs) has the potential to improve the bioactivity and bioavailability of natural products. d-nb.info In a high-throughput screening assay, this compound was used as a reference substrate to measure the activity of an N-methyltransferase, demonstrating that enzymatic modifications can alter the properties of these compounds. d-nb.info Furthermore, studies on meta-amido bromophenol derivatives with antitubercular activity also investigated their metabolic stability in rat liver microsomes, an important indicator of their potential in vivo behavior. jst.go.jp

Natural Occurrence and Biosynthesis of Related Bromophenols

Bromophenols are predominantly found in marine organisms, particularly algae. Their biosynthesis is an area of active research, with evidence pointing to enzymatic processes involving bromoperoxidases. nih.govmdpi.com

Isolation from Marine Organisms (e.g., Red Algae)

Red algae (Rhodophyta) are a particularly rich source of bromophenols, producing a wide diversity of these compounds. mdpi.comd-nb.info Species from the genera Rhodomela and Gracilaria have been identified as significant producers of bromophenols. mdpi.comresearchgate.net The first marine bromophenols were isolated from the red alga Rhodomela larix. nih.govencyclopedia.pub Since then, numerous bromophenols have been isolated from various species of red algae, including Rhodomela confervoides. nih.govacs.org In one study, nineteen different bromophenols were isolated from the methanolic extract of R. confervoides, including six new compounds. nih.govacs.org These compounds often possess potent antioxidant properties. nih.gov The presence and concentration of bromophenols can vary between species and are influenced by environmental factors. mdpi.com

The biosynthesis of bromophenols in marine algae is thought to involve bromoperoxidase enzymes, which catalyze the bromination of a phenolic precursor in the presence of bromide and hydrogen peroxide. nih.gov While the complete biosynthetic pathways are not yet fully elucidated, tyrosine has been suggested as a potential precursor. mdpi.com

Structural Diversity of Naturally Occurring Bromophenols

Naturally occurring bromophenols are a class of halogenated secondary metabolites predominantly found in marine ecosystems. mdpi.comencyclopedia.pub These compounds are characterized by a phenol ring structure substituted with one or more bromine atoms and hydroxyl groups. nih.govrsc.orgmdpi.com The remarkable structural diversity observed within this family of compounds arises from variations in the number and position of these bromine and hydroxyl substituents on the aromatic ring, as well as the presence of other functional groups and the formation of complex dimeric or polymeric structures. mdpi.comnih.govresearchgate.net This diversity is a result of biosynthesis primarily by marine algae—especially red algae of the Rhodomelaceae family—but also brown and green algae, sponges, ascidians, and marine bacteria. encyclopedia.pubnih.govtandfonline.comnoaa.gov The biosynthesis is largely mediated by bromoperoxidase enzymes, which catalyze the incorporation of bromide from seawater onto phenolic precursors. mdpi.comnih.govnih.gov

The structural variety of bromophenols can be broadly categorized, ranging from simple monocyclic phenols to complex, multi-ring structures with various functionalizations.

Classification of Bromophenol Structures

The diverse array of naturally occurring bromophenols can be grouped into several major structural classes based on their complexity and core skeletons.

| Structural Class | Description | Common Sources |

| Simple Bromophenols | Basic phenolic ring with one to three bromine atoms and at least one hydroxyl group. | Widely distributed in red, brown, and green algae. d-nb.info |

| Dimeric Bromophenols | Two bromophenol units linked together, often by an ether (C-O-C) or methylene (B1212753) (-CH2-) bridge. | Red algae (e.g., Symphyocladia latiuscula). rsc.orgnih.gov |

| Functionalized Bromophenols | Structures incorporating additional functional groups such as aldehydes, ketones, carboxylic acids, or sulfur/nitrogen-containing moieties. | Red algae (e.g., Rhodomela confervoides). nih.govnih.govnih.gov |

| Brominated Indoles | Indole (B1671886) ring system substituted with bromine atoms. | Acorn worms (Ptychodera and Glossobalanus spp.). dioxin20xx.org |

| Brominated Terpenes | Terpenoid structures incorporating bromine atoms, often with complex cyclic systems. | Red algae (genus Laurencia). dioxin20xx.org |

Detailed Research Findings on Structural Classes

Simple Bromophenols: This is the most fundamental class, characterized by a single benzene (B151609) ring. These compounds are widespread and have been identified in numerous species of green, brown, and red algae. d-nb.info Their distribution is so broad that they are not typically useful as phylogenetic markers for specific clades. d-nb.info Examples include 2-bromophenol (B46759), 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. d-nb.inforesearchgate.net

Dimeric and Highly Brominated Bromophenols: More complex structures are frequently found in red algae. Species like Symphyocladia latiuscula are known sources of highly brominated phenols, where the benzene rings are often fully substituted. mdpi.com These can exist as dimers linked by different bridges. For instance, researchers have investigated two natural derivatives from this alga that differ only in the bond linking their phenolic units: one with a flexible ether bridge (C–O–C) and another with a rigid carbon–carbon bond (C–C). rsc.org Other examples include bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane and 5,5′-methylenebis(3,4-dibromobenzene-1,2-diol), which exhibit significant enzyme inhibitory activities. tandfonline.comresearchgate.net

Bromophenols with Diverse Functional Groups: The structural diversity is further expanded by the incorporation of various functional groups.

Sulfur and Nitrogen Groups: Bromophenols containing sulfur and nitrogen have been identified in algae such as Symphyocladia latiuscula. nih.gov From Rhodomela confervoides, researchers isolated 5-(aminomethyl)-3,4-dibromobenzene-1,2-diol, which contains a nitrogen moiety, and 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol, a sulfur-containing compound. nih.gov

Acids and Aldehydes: Natural bromophenols featuring a benzylic acid group, such as 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, have been isolated from the red alga Rhodomela confervoides. nih.govnih.gov Simple structures like 3-bromo-4,5-dihydroxy-benzaldehyde have also been found in the same species. mdpi.com

Other Moieties: The red alga Rhodomela confervoides has also yielded bromophenols containing ureido groups and butenone side chains, such as (E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one. mdpi.comnih.gov

Other Complex Natural Brominated Aromatics: Beyond typical phenols, nature produces other related brominated structures.

Brominated Indoles: Marine hemichordates (acorn worms) like Ptychodera and Glossobalanus species are sources of various bromoindoles, including 3-bromoindole, 3,6-dibromoindole, and 3,5,7-tribromoindole. dioxin20xx.org

Brominated Terpenes: The genus Laurencia, a type of red algae, is notable for producing a vast number of brominated marine monoterpenoid metabolites, which are believed to function as feeding deterrents. dioxin20xx.org

The following table provides specific examples of naturally occurring bromophenols, highlighting their structural features and sources.

| Compound Name | Structural Description | Natural Source | Citation |

| 2,4,6-Tribromophenol | A simple phenol ring with three bromine atoms and one hydroxyl group. | Found in various marine organisms, including saltwater fish and wild-harvested seafood. | researchgate.net |

| Lanosol | A dibrominated phenol with a propyl side chain. | Found in over 20 species of red algae. | dioxin20xx.org |

| 3-Bromo-4,5-dihydroxy-benzaldehyde | A benzaldehyde (B42025) structure with one bromine atom and two hydroxyl groups. | Marine red algae (Rhodomela confervoides). | mdpi.com |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | A phenylacetic acid structure with two bromine atoms and two hydroxyl groups. | Red algae (Halopitys incurvus, Rhodomela confervoides). | nih.govnih.gov |

| Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane | Two highly brominated phenol rings linked by a methylene bridge. | Red algae. | researchgate.net |

| 3,5,7-Tribromoindole | An indole ring system substituted with three bromine atoms. | Acorn worms (Ptychodera and Glossobalanus spp.). | dioxin20xx.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For derivatives of benzoic acid, which are structurally related to 2-Amino-5-bromophenol, these methods have been used to understand their structural properties and molecular orbitals.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic spectra. For related molecules such as 2-amino-5-bromobenzoic acid, DFT calculations using the B3LYP level of theory with various basis sets like 6-31G* and 6-311++G(d,p) have been employed to determine the most stable conformers and their properties. Similar methodologies are applicable to the study of this compound.

Table 1: Representative Geometric Parameters

| Parameter | Description |

| C-Br Bond Length | The distance between the Carbon and Bromine atoms. |

| C-O Bond Length | The distance between the Carbon and Oxygen atoms of the hydroxyl group. |

| C-N Bond Length | The distance between the Carbon and Nitrogen atoms of the amino group. |

| C-C Bond Lengths | The distances between carbon atoms within the benzene (B151609) ring. |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-C-O). |

| Dihedral Angles | The angles between planes defined by sets of four atoms. |

This table represents the types of parameters determined through geometry optimization; specific values for this compound require dedicated computational studies.

Vibrational frequency analysis, often performed after geometry optimization, is used to predict infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. For the related molecule 2-amino-5-bromobenzoic acid, experimental FT-IR and FT-Raman spectra have been recorded and compared with theoretical frequencies calculated using DFT. The assignments of these vibrational modes are often aided by Potential Energy Distribution (PED) analysis. Such an analysis for this compound would identify characteristic frequencies for the O-H, N-H, C-Br, and other functional group vibrations.

Table 2: Key Vibrational Modes for Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group bond. |

| N-H Stretch | 3300-3500 | Asymmetric and symmetric stretching of the amino group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=C Stretch (Aromatic) | 1400-1600 | Stretching vibrations within the aromatic ring. |

| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |

This table indicates the principal vibrational modes expected for this compound based on its functional groups.

Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing information on electronic transitions. Studies on similar compounds, such as p-bromophenol and 2-amino-5-bromobenzoic acid, have utilized TD-DFT to predict their UV-Vis spectra. The analysis involves calculating the energies of excited states and the corresponding oscillator strengths, which relate to the intensity of absorption bands. This allows for the assignment of electronic transitions, typically from lower energy orbitals like the highest occupied molecular orbital (HOMO) to higher energy orbitals like the lowest unoccupied molecular orbital (LUMO).

Vibrational Frequency Analysis

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. It is particularly useful for understanding chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and distribution of these orbitals are crucial for predicting the reactivity of a molecule. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For related molecules, FMO analysis has been used to understand charge transfer within the molecule, which can be linked to properties like nonlinear optical activity.

Table 3: Frontier Molecular Orbital Parameters

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

This table outlines the key parameters derived from FMO analysis.

Reactivity Prediction Based on Orbital Interactions

The reactivity of this compound can be rationalized by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in predicting the molecule's reactivity, kinetic stability, and optical properties.

Theoretical calculations, often employing Density Functional Theory (DFT), can determine the energies of these orbitals. For instance, studies on similar aminophenol derivatives have shown that the distribution and energy of HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The presence of both an electron-donating amino group (-NH2) and a hydroxyl group (-OH), along with the electron-withdrawing bromine atom, creates a nuanced electronic structure. The amino and hydroxyl groups tend to increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic substitution. Conversely, the bromine atom can lower the energy of the LUMO.

The interplay of these functional groups influences the electron density distribution across the aromatic ring. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and delocalization, providing further insight into reactive sites. For example, in related halogenated phenols, the substitution pattern significantly alters the reactivity towards electrophilic aromatic substitution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, including its interactions with other molecules and its conformational landscape over time. oup.com

Intermolecular Interaction Analysis

MD simulations can elucidate the nature and strength of intermolecular interactions between this compound and surrounding molecules, such as solvents or biological macromolecules. These interactions are fundamental to understanding its physical properties and biological activity. Studies on similar compounds, like 2-amino-5-bromopyridine, have utilized ultrasonic techniques and thermodynamic property measurements to investigate molecular interactions in liquid mixtures. Such studies reveal how hydrogen bonding and other non-covalent forces govern the association of molecules in solution.

For this compound, the amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to complex intermolecular interactions. MD simulations can track the formation and breaking of these bonds, providing a dynamic picture of the solvation shell or binding pocket.

Hydrogen Bonding Network Studies

The ability of this compound to form hydrogen bonds is a key determinant of its structure and properties. X-ray crystallography and computational studies on related molecules, such as 2-amino-5-bromobenzamide, have confirmed the presence of strong intramolecular and intermolecular hydrogen bonds. mdpi.com In the solid state, these interactions can lead to the formation of specific crystal packing arrangements. mdpi.com

Computational studies can model these hydrogen bonding networks in detail. For instance, in a derivative of this compound, intramolecular hydrogen bonds were found to generate stable ring motifs. researchgate.net Similarly, studies on 2-amino-5-chlorobenzophenone (B30270) have used NBO analysis to confirm the presence and significance of intramolecular N-H···O hydrogen bonding. scihorizon.com These computational approaches allow for the visualization and energetic quantification of the hydrogen bonding networks that this compound can form.

Computational Studies on Reaction Mechanisms

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and associated energetics, a detailed understanding of its reactivity can be achieved.

Transition State Analysis and Reaction Pathways

Theoretical calculations can map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. A critical aspect of this is the location and characterization of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. For example, in the synthesis of 2-aminophenols from N-(4-substituted-aryl) nitrones, a cyclic six-membered transition state has been proposed based on computational analysis. gavinpublishers.com

The study of reaction mechanisms for similar compounds, such as the bromination of phenols, has employed computational methods to support proposed electrophilic substitution mechanisms. researchgate.net These studies often involve calculating the structures and energies of intermediates and transition states to elucidate the step-by-step process of the reaction.

Thermodynamic and Kinetic Parameter Determination

Computational methods can be used to calculate important thermodynamic and kinetic parameters that govern a chemical reaction. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, most notably the activation energy (Ea), determine the rate of the reaction.

Studies on the reactions of phenols have utilized computational approaches to determine these parameters. rsc.org For instance, the kinetics of oxidation of various substituted phenols have been investigated, and the activation parameters have been evaluated to support the proposed mechanisms. researchgate.net By applying similar computational methodologies to reactions involving this compound, it is possible to predict its reactivity under different conditions and to understand the factors that control the reaction outcomes. Ab initio dynamic studies on related systems have highlighted the importance of considering dynamic effects and zero-point energy corrections for accurate determination of thermodynamic and kinetic data. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.org The fundamental tenet of QSAR is that the variations in the biological activity of compounds are dependent on the differences in their structural or physicochemical properties. ajrconline.org These models are instrumental in predicting the activity of new or yet-to-be-synthesized compounds, thereby streamlining the drug discovery process by prioritizing the most promising candidates for synthesis and testing.

The construction of a QSAR model involves quantifying physicochemical properties, known as molecular descriptors, and correlating them with a measured biological endpoint, such as inhibitory concentrations (IC50) or binding affinities. tiikmpublishing.com Key parameters often considered in QSAR studies for phenolic compounds include hydrophobicity (represented by log P) and electronic properties (such as Hammett sigma constants or molecular orbital indices), which govern the interactions between the chemical and its molecular target. jst.go.jp The statistical validity and predictive power of a QSAR model are rigorously assessed, often using methods like cross-validation, to ensure the reliability of its predictions. tiikmpublishing.comsemanticscholar.org

Computational methods, particularly those based on QSAR and molecular docking, are pivotal in predicting the biological activity profiles of compounds like this compound. These in silico techniques allow for the screening of virtual libraries of compounds against specific biological targets, providing predictions on their potential efficacy and mechanism of action.

A notable example involves the computational design of inhibitors for Tau-tubulin kinase 1 (TTBK1), a target relevant to neurodegenerative diseases. mdpi.com In these studies, a derivative containing the this compound scaffold, specifically 3-({5-[(4-amino-4-methylpiperidin-1-yl)methyl]pyrrolo[2,1-f] jst.go.jpnih.govnih.govtriazin-4-yl}amino)-5-bromophenol, was used as a reference compound for virtual screening. mdpi.com Molecular docking simulations predicted that this ligand exhibits a high affinity for the TTBK1 receptor, forming stable hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com

Further computational analyses on novel potential inhibitors identified through virtual screening against the ZINC database predicted their binding affinities and other pharmaceutically relevant properties. mdpi.com The results of such studies are often presented in terms of docking scores and binding free energies, which provide a quantitative measure of the predicted interaction strength between the ligand and its target. mdpi.com

Table 1: Predicted Binding Affinities of Potential TTBK1 Inhibitors mdpi.com

| Compound | Docking Score (kcal/mol) |

| Reference Compound (2KC) | -6.83 |

| ZINC000095101333 | -8.64 |

| ZINC000009936617 | -8.94 |

| ZINC001209984530 | -8.27 |

| The reference compound 2KC is 3-({5-[(4-amino-4-methylpiperidin-1-yl)methyl]pyrrolo[2,1-f] jst.go.jpnih.govnih.govtriazin-4-yl}amino)-5-bromophenol. |

These computational predictions are crucial for prioritizing compounds for further experimental validation. For instance, studies on other bromophenol derivatives have utilized molecular docking to investigate their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.govresearchgate.netnih.gov These in silico studies help to elucidate the binding modes and key interactions, such as hydrogen and halogen bonds, that contribute to the observed biological activity. nih.gov

Applications in Advanced Materials and Specialized Fields

Role in Photographic Chemistry

While direct application of 2-Amino-5-bromophenol in photographic development is not extensively documented in readily available literature, its parent compounds, aminophenols, are well-established as developing agents in black-and-white photography. chemcess.comchemicalbook.com Compounds like 2-aminophenol (B121084) and 4-aminophenol (B1666318) are effective reducing agents, capable of converting silver halides into metallic silver to form an image. chemcess.comchemicalbook.comwikipedia.org These aminophenol derivatives are often used alone or in combination with other developing agents such as hydroquinone. chemcess.com For instance, 4-aminophenol is a key ingredient in many developer solutions, influencing image contrast and tonal range. chemicalbook.comsolubilityofthings.com Furthermore, aminophenols are also used in color photography as primary aromatic amino color developing agents. googleapis.com Given this context, 2-Amino-5-nitrophenol derivatives, closely related to this compound, are noted as important synthetic intermediates for cyan-image-forming couplers in photographic chemistry. google.com

Intermediate in Dyestuff Synthesis

A significant application of this compound lies in its role as a precursor in the synthesis of various dyes. alfa-chemistry.com The aromatic amino group of aminophenols can be converted into diazonium salts, which are then used extensively in the dye industry. chemcess.com Specifically, 2-amino-5-nitrophenol, a similar compound, is used as an intermediate in the manufacturing of several azo dyes. ncats.ionih.gov Azo dyes, characterized by the (–N=N–) chromophore, constitute a major class of synthetic colorants. nih.gov The stable molecular structure of dye derivatives synthesized from compounds like 2-Amino-3-bromophenol makes them valuable in this field. alfa-chemistry.com

Analytical Standards in Chromatography and Mass Spectrometry

In the realm of analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. Brominated compounds, in particular, are of environmental interest, and certified reference materials are essential for their monitoring. leeder-analytical.comwell-labs.comenvirotech-online.com 2-Amino-5-bromobenzophenone, a related compound, is used as an analytical reference standard in the synthesis of other substances, intended for research and forensic applications. caymanchem.com Companies in the chemical industry offer a wide range of certified reference standards for various brominated compounds, including brominated flame retardants and their metabolites, for use in techniques like gas chromatography (GC) and liquid chromatography (LC). leeder-analytical.comgreyhoundchrom.comlgcstandards.com While specific data for this compound as a standalone certified standard is not prevalent, its role as a chemical intermediate implies its presence and the necessity for its identification in complex mixtures, thus highlighting the need for such standards. lookchem.combiosynth.com

Potential in Polymer and Materials Science